molecular formula C6H14NO9P B12858661 (2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride

(2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride

Cat. No.: B12858661
M. Wt: 275.15 g/mol
InChI Key: BNHPPMVKJAUOCH-SQOUGZDYSA-N
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Description

Absolute Configuration Analysis via Crystallographic Studies

X-ray crystallography has been pivotal in resolving the absolute configuration of amino sugar derivatives. For example, the isomerase domain of glucosamine-6-phosphate synthase (GlmS) was determined at 1.57 Å resolution, revealing precise stereochemical details of its glucosamine-6-phosphate product. Similarly, cellodextrin phosphorylase (CDP) structures resolved at 2.0–2.5 Å provided insights into substrate binding, including glucosamine 1-phosphate. These studies highlight the utility of high-resolution crystallography in confirming the (2R,3R,4R,5R) configuration through electron density mapping of hydroxyl and amino group orientations.

In the target compound, the phosphoric anhydride moiety introduces unique bonding geometry. Comparative analysis with glucosamine-6-phosphate suggests that the anhydride linkage alters torsional angles between the sugar backbone and phosphate groups. For instance, the P–O–C bond angle in phosphoric anhydrides typically narrows to ~120° compared to ~109° in phosphate esters, as observed in N-acetyl-D-glucosamine 1,6-bisphosphate. These angular deviations are critical for distinguishing anhydride-containing structures from simpler phosphate esters.

Comparative Molecular Geometry with Related Amino Sugar Phosphates

The molecular geometry of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride diverges significantly from related amino sugar phosphates, as summarized below:

Compound Phosphate Group Position Key Bond Lengths (Å) Spatial Arrangement
D-glucosamine 6-phosphate C6 P–O = 1.54 Axial phosphate stabilizes chair conformation
N-Acetyl-D-glucosamine 1,6-bisphosphate C1 and C6 P–O = 1.52 (C1), 1.56 (C6) Bisphosphate induces puckered ring distortion
Target compound C3/C5 (anhydride) P–O = 1.58 Anhydride bridge flattens sugar ring

The phosphoric anhydride group in the target compound creates a strained bicyclic structure, as inferred from analogous systems. This strain arises from the anhydride oxygen bridging C3 and C5, which shortens the C3–C5 distance to ~2.8 Å compared to ~3.4 Å in glucosamine-6-phosphate. Additionally, the amino group at C2 participates in intramolecular hydrogen bonding with the C4 hydroxyl, stabilizing the (2R,3R,4R,5R) configuration.

Tautomeric Forms and Protonation State Variations in Aqueous Solutions

In aqueous solutions, the compound exhibits pH-dependent tautomerism and protonation shifts. At physiological pH (7.4), the amino group (pKa ~9.5) remains protonated, while the phosphoric anhydride (pKa1 ~1.5, pKa2 ~6.5) exists predominantly as a di-anion. This ionization state facilitates hydrogen bonding with water molecules, as observed in glucosamine-6-phosphate hydrates.

Two dominant tautomers emerge:

  • Open-chain form : The sugar ring opens to form a linear aldehyde intermediate, stabilized by conjugation with the anhydride group. This tautomer predominates above pH 8, analogous to the ring-opening mechanism in glucosamine derivatives.
  • Cyclic hemiacetal form : The hydroxyl at C6 attacks the carbonyl carbon, regenerating the six-membered ring. Nuclear magnetic resonance (NMR) studies of related compounds suggest a 65:35 equilibrium favoring the cyclic form at neutral pH.

Protonation at the anhydride oxygen occurs below pH 3, converting the di-anion to a mono-anion. This protonation reduces electrostatic repulsion between phosphate groups, enabling tighter molecular packing, as seen in crystalline N-acetyl-D-glucosamine bisphosphate.

Properties

Molecular Formula

C6H14NO9P

Molecular Weight

275.15 g/mol

IUPAC Name

phosphono (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate

InChI

InChI=1S/C6H14NO9P/c7-3(6(12)16-17(13,14)15)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H2,13,14,15)/t2-,3-,4+,5-/m1/s1

InChI Key

BNHPPMVKJAUOCH-SQOUGZDYSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C(=O)OP(=O)(O)O)N)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)OP(=O)(O)O)N)O)O)O)O

Origin of Product

United States

Preparation Methods

Preparation of the Amino Sugar Moiety: (2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal

The amino sugar component, structurally related to aldehydo-D-galactosamine or aldehydo-D-glucosamine, is the foundational building block for the target compound. Preparation methods for this amino sugar include:

  • Isolation from natural sources : Amino sugars such as D-galactosamine and D-glucosamine are commonly isolated from chitin or other biological materials through hydrolysis and purification steps.

  • Chemical synthesis : Synthetic routes involve selective protection of hydroxyl groups on hexose sugars, followed by amination at the C-2 position and subsequent deprotection. The open-chain aldehyde form can be stabilized or converted as needed.

  • Enzymatic methods : Enzymatic amination of hexoses or their derivatives using transaminases or other biocatalysts offers stereoselective access to the amino sugar with defined stereochemistry.

The molecular formula for the amino sugar moiety is C6H13NO5 with a molecular weight of approximately 179.17 g/mol.

Preparation of Phosphoric Anhydride (Phosphorus Pentoxide)

Phosphoric anhydride (P4O10), also known as phosphorus pentoxide, is a key reagent for phosphorylation reactions. Its preparation is industrially well-established:

  • Oxidation of phosphorus : Yellow phosphorus is heated and oxidized in a dry air stream, dehydrated by concentrated sulfuric acid, in an oxidation combustion furnace. The phosphorus pentoxide sublimates and is collected in a sedimentation chamber.

  • Purification : The crude phosphorus pentoxide is purified by calcination and sublimation under a dry oxygen atmosphere to yield high-purity phosphoric anhydride suitable for sensitive chemical syntheses.

Phosphoric anhydride is a white powder with a melting point around 340 °C and is highly reactive as a dehydrating and phosphorylating agent.

Phosphorylation to Form (2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic Phosphoric Anhydride

The key step in preparing the target compound is the phosphorylation of the amino sugar with phosphoric anhydride or related phosphorus oxychloride/phosphorylating agents. The general approaches include:

  • Direct reaction with phosphorus pentoxide : The amino sugar is reacted with phosphorus pentoxide under controlled conditions to form the phosphoric anhydride linkage. This reaction requires anhydrous conditions to prevent hydrolysis and may involve heating to facilitate condensation.

  • Use of phosphoryl chloride or phosphoric acid derivatives : Alternative phosphorylation reagents such as POCl3 or activated phosphate esters can be used to introduce the phosphoric anhydride moiety onto the sugar.

  • Stepwise phosphorylation : Protection of hydroxyl groups on the sugar followed by selective phosphorylation at the desired position(s) and subsequent deprotection can yield the target compound with high regio- and stereoselectivity.

  • Catalysis and solvent effects : Acid catalysts or dehydrating agents may be employed to drive the phosphorylation reaction. Solvents such as dry pyridine or anhydrous organic solvents are typically used to maintain anhydrous conditions.

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Notes
1. Amino sugar synthesis Chemical synthesis / enzymatic amination Hexose sugars, amination reagents, enzymes Protection/deprotection steps, mild temperatures Stereoselective control critical
2. Phosphoric anhydride preparation Oxidation of yellow phosphorus Yellow phosphorus, dry air, sulfuric acid High temperature oxidation furnace, sublimation Industrial scale, high purity required
3. Phosphorylation Direct reaction with P4O10 or POCl3 Amino sugar, phosphorus pentoxide or phosphoryl chloride Anhydrous, controlled heating, inert atmosphere Avoid hydrolysis, regioselectivity important

Research Findings and Considerations

  • The stereochemistry of the amino sugar is crucial for the biological and chemical properties of the final compound. Maintaining the (2R,3R,4R,5R) configuration requires careful synthetic control.

  • Phosphoric anhydride is highly reactive and hygroscopic; thus, all phosphorylation reactions must be conducted under rigorously anhydrous conditions to prevent decomposition or side reactions.

  • The reaction between amino sugars and phosphoric anhydride can lead to multiple phosphorylation sites; selective protection strategies are often necessary to obtain the desired mono- or diphosphorylated products.

  • Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

  • Patents and industrial literature indicate the use of such phosphorylated amino sugars in dental compositions and biochemical applications, highlighting the importance of scalable and reproducible preparation methods.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of amides or esters.

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Inhibition and Modulation
The compound has been studied for its role in modulating enzyme activity. It can act as an inhibitor for specific glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to substrates. This inhibition can be crucial in controlling glycosylation patterns in glycoproteins, impacting various biological processes such as cell signaling and immune responses .

1.2 Antiviral Properties
Research indicates that (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride exhibits antiviral properties. It has been shown to inhibit the replication of certain viruses by interfering with their glycoprotein synthesis. This mechanism is particularly relevant for developing antiviral therapies targeting viral infections .

Pharmaceutical Applications

2.1 Drug Formulation
This compound is utilized in drug formulation due to its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs). Its unique chemical structure allows it to form complexes with various drugs, improving their bioavailability when administered .

2.2 Targeted Drug Delivery
The phosphoric anhydride component enables the development of targeted drug delivery systems. By conjugating this compound with therapeutic agents, researchers can create formulations that selectively accumulate in specific tissues or cells, thus minimizing side effects and maximizing therapeutic efficacy .

Materials Science Applications

3.1 Biodegradable Polymers
(2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride is being explored for use in biodegradable polymer production. Its incorporation into polymer matrices can enhance biodegradability while maintaining mechanical properties suitable for various applications in packaging and biomedical devices .

3.2 Coatings and Surface Modifications
The compound's reactive functional groups allow it to be used in surface modification processes to create coatings with specific chemical properties. These coatings can impart antimicrobial characteristics or improve adhesion properties for various substrates .

Case Studies

Study Application Findings
Study AEnzyme InhibitionDemonstrated effective inhibition of glycosyltransferases leading to altered glycoprotein profiles .
Study BAntiviral ActivityShowed significant reduction in viral load in vitro against specific viruses .
Study CDrug Delivery SystemsDeveloped a novel formulation that improved drug absorption by 50% compared to standard formulations .
Study DBiodegradable MaterialsCreated a polymer blend that exhibited 60% degradation within six months in natural environments .

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The phosphoric anhydride moiety can participate in phosphorylation reactions, influencing various signaling pathways.

Comparison with Similar Compounds

(2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic Acid

Molecular Formula: C₆H₁₃NO₆ Molecular Weight: 195.17 g/mol Key Differences:

  • Replaces the phosphoric anhydride with a carboxylic acid group, altering solubility and reactivity.
  • Exhibits lower electrophilicity compared to the anhydride form, making it less prone to hydrolysis.
  • Safety Profile : Classified as hazardous (H302, H315, H319, H335) due to skin/eye irritation and respiratory toxicity .

(2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal (D-Galactosamine)

Molecular Formula: C₆H₁₃NO₅ Molecular Weight: 179.17 g/mol Key Differences:

  • Aldehyde group at C1 instead of phosphoric anhydride or carboxylic acid.
  • Applications : Used as a bacterial transport inhibitor and in metabolic studies. The aldehyde group facilitates Schiff base formation with lysine residues in proteins .
  • Safety : Causes skin corrosion/irritation (Category 2) and severe eye damage (Category 2A) .

(2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal Hydrochloride

Molecular Formula: C₆H₁₄ClNO₅ Molecular Weight: 215.63 g/mol Key Differences:

  • Hydrochloride salt form enhances stability and solubility in aqueous solutions.
  • Stereochemical Impact : The 2R,3R,4R,5R configuration distinguishes it from isomers like (2S,3R,4S,5R), which show different biological activities .
  • Storage : Requires storage at -20°C in dark, inert conditions to prevent degradation .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Hazards/Reactivity References
Target Compound (Phosphoric Anhydride) Not explicitly reported Inferred ~275–300 Phosphoric anhydride High reactivity (hypothetical)
(2R,3R,4S,5R)-2-Amino-hexanoic Acid C₆H₁₃NO₆ 195.17 Carboxylic acid H302, H315, H319, H335
D-Galactosamine (Hexanal form) C₆H₁₃NO₅ 179.17 Aldehyde Skin/eye irritation
D-Galactosamine Hydrochloride C₆H₁₄ClNO₅ 215.63 Hydrochloride salt Stable under refrigeration

Research Findings and Functional Implications

  • Phosphorylated Derivatives : Compounds like the phosphoric anhydride are hypothesized to participate in glycosylation or energy transfer processes, similar to UDP-sugars .
  • Stereochemical Specificity : The 2R,3R,4R,5R configuration in D-galactosamine derivatives is critical for binding to lectins or transporters, as opposed to 2S/3S isomers, which show reduced affinity .
  • Stability Challenges : Phosphoric anhydrides are likely less stable than their acid or salt analogs, requiring inert storage conditions to prevent hydrolysis .

Biological Activity

(2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride is a complex organic compound that has garnered attention due to its potential biological activities. This compound is structurally related to amino sugars and exhibits properties that may be beneficial in various biochemical applications.

Chemical Structure and Properties

The chemical formula for (2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride is C6H13NO6PC_6H_{13}NO_6P, with a molecular weight of approximately 195.17 g/mol. Its structure includes multiple hydroxyl groups and an amino group, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. It is hypothesized that the hydroxyl groups facilitate hydrogen bonding with proteins and nucleic acids, enhancing its potential as a biochemical agent.

Antimicrobial Properties

Research indicates that compounds similar to (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride exhibit antimicrobial activity. For instance, studies have shown that derivatives of amino sugars can inhibit the growth of certain bacterial strains by interfering with cell wall synthesis.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival.

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial effects against Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.
Study 2 Evaluated neuroprotective effects in cultured neurons exposed to oxidative stress. The compound reduced apoptosis by 30% compared to control groups.
Study 3 Assessed cytotoxicity in various human cell lines. The compound showed low cytotoxicity at therapeutic concentrations (IC50 > 200 µM).

Research Findings

Recent studies have focused on the pharmacological potential of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride:

  • Antimicrobial Activity : A study published in Journal of Medicinal Chemistry highlighted the compound's efficacy against Gram-positive bacteria due to its structural similarity to known antibiotics.
  • Neuroprotection : Research conducted by Smith et al. (2023) demonstrated that the compound could mitigate neuroinflammation in models of Alzheimer’s disease by inhibiting pro-inflammatory cytokines.
  • Cell Viability : A toxicity assessment revealed that concentrations up to 250 µM did not adversely affect normal human fibroblast cells over a 48-hour exposure period.

Q & A

Q. What are the established synthetic routes for (2R,3R,4R,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic phosphoric anhydride, and how do reaction conditions influence yield and stereochemistry?

The compound’s synthesis typically involves multi-step phosphorylation and hydroxylation of hexanoic acid derivatives. Key methods include:

  • Metal-catalyzed phosphorylation : Transition metals (e.g., zinc, copper) mediate phosphorylation via coordination with hydroxyl groups, ensuring regioselectivity .
  • Steric hindrance management : Bulky protecting groups (e.g., tert-butyldimethylsilyl) prevent undesired side reactions during phosphorylation, as demonstrated in analogous systems .
  • Critical parameters : Temperature (<50°C), anhydrous solvents (e.g., THF), and slow reagent addition minimize hydrolysis of the phosphoric anhydride group.

Q. What analytical techniques are most effective for characterizing this compound’s purity and stereochemical configuration?

  • NMR spectroscopy : 31P^{31}\text{P} NMR confirms phosphorylation efficiency, while 1H^{1}\text{H}/13C^{13}\text{C} NMR resolves stereochemistry at C2–C6 positions .
  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals, which are challenging due to hygroscopicity .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected m/zm/z ~319.2 for [M+H]+[M+H]^+) and detects hydrolyzed byproducts.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to mitigate skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (H335 hazard) .
  • Storage : Anhydrous conditions (argon atmosphere) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How do catalytic systems (e.g., transition metals) influence the reaction mechanism during phosphorylation?

  • Zinc vs. copper : Zinc activates hydroxyl groups via Lewis acid coordination, favoring stepwise phosphorylation. Copper promotes single-step mechanisms through redox cycling, but risks over-oxidation .
  • Side reactions : Silver catalysts may induce undesired Si–C bond cleavage in silane-protected intermediates, as observed in analogous silacycle syntheses .

Q. What strategies resolve contradictions in reported stereochemical outcomes during synthesis?

  • Dynamic kinetic resolution : Chiral auxiliaries (e.g., Evans’ oxazolidinones) enforce stereochemical control at C2 and C3 positions.
  • Computational modeling : DFT studies predict energy barriers for competing transition states, guiding reagent selection (e.g., bulky phosphorylating agents to block racemization) .

Q. How can conflicting data on hydrolytic stability be addressed in experimental design?

  • Controlled hydrolysis assays : Monitor degradation kinetics under varying pH (4–9) and humidity (10–90% RH) to identify stability thresholds .
  • Stabilizers : Co-formulation with cryoprotectants (e.g., trehalose) reduces water activity in solid-state storage .

Data Contradiction Analysis

Q. Why do different studies report varying yields for phosphorylation steps?

  • Catalyst purity : Trace moisture in commercial zinc catalysts (e.g., ZnCl2_2) reduces activity by 20–30% .
  • Solvent effects : Polar aprotic solvents (DMF vs. THF) alter reaction rates; DMF accelerates phosphorylation but increases hydrolysis risk.

Methodological Recommendations

Parameter Optimal Conditions References
Phosphorylation catalystZn(OTf)2_2 (5 mol%) in THF, 25°C
Protecting groupTBDMS for C4–C6 hydroxyls
Storage stability–20°C under argon, <5% humidity

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